
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as THN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THN is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to act as a partial agonist of the dopamine D2 receptor, which leads to the modulation of dopamine neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. The interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with these receptors leads to the modulation of neurotransmission, which has been shown to have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential effects on the immune system, as it has been shown to modulate the activity of immune cells.
实验室实验的优点和局限性
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has various advantages for lab experiments, including its high purity and stability. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have a high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying dopamine neurotransmission. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential direction is the optimization of its synthesis method to obtain higher yields and purity. Another direction is the study of its potential as an antipsychotic drug, as it has shown similar effects to clozapine but with fewer side effects. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide could also be studied for its potential as a neuroprotective agent, as it has shown potential effects on oxidative stress and inflammation. Additionally, the interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with immune cells could be studied to understand its potential effects on the immune system. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has shown potential for various applications in scientific research, and further studies are needed to fully understand its potential.
合成方法
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through different methods, including the Pictet–Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a Lewis acid catalyst. Another method involves the reduction of the corresponding ketone using sodium borohydride, followed by the reaction with pyridine-2-carboxaldehyde in the presence of a base. The synthesis of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been optimized to obtain high yields and purity.
科学研究应用
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been studied for its potential as an antipsychotic drug, as it has shown to have similar effects to clozapine, a well-known antipsychotic drug.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-14-8-3-4-11-18-14)16-10-5-7-13-6-1-2-9-15(13)16/h1-4,6,8-9,11,16H,5,7,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBSHZYKOBNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


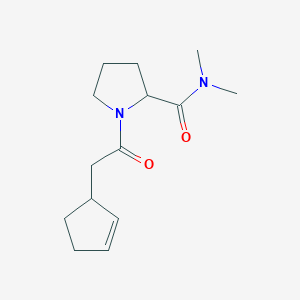
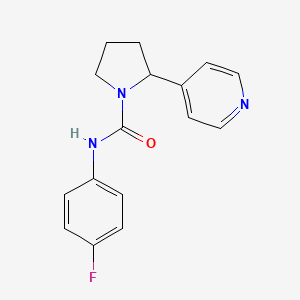
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

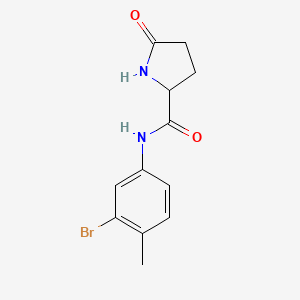


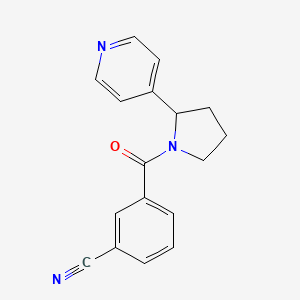
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
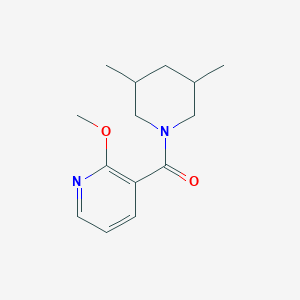
![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)